Cas no 2141335-74-0 (2-(3-amino-5-methylthiolan-3-yl)acetamide)

2-(3-amino-5-methylthiolan-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-5-methylthiolan-3-yl)acetamide
- 2141335-74-0
- EN300-1286888
-
- インチ: 1S/C7H14N2OS/c1-5-2-7(9,4-11-5)3-6(8)10/h5H,2-4,9H2,1H3,(H2,8,10)
- InChIKey: JJQYDJKGYYCEKT-UHFFFAOYSA-N
- ほほえんだ: S1CC(CC(N)=O)(CC1C)N
計算された属性
- せいみつぶんしりょう: 174.08268425g/mol
- どういたいしつりょう: 174.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 94.4Ų
2-(3-amino-5-methylthiolan-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286888-2.5g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 2.5g |
$2379.0 | 2023-05-24 | ||
Enamine | EN300-1286888-0.1g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-1286888-0.25g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-1286888-1000mg |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1286888-250mg |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1286888-2500mg |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1286888-5000mg |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1286888-0.5g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-1286888-10.0g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-1286888-0.05g |
2-(3-amino-5-methylthiolan-3-yl)acetamide |
2141335-74-0 | 0.05g |
$1020.0 | 2023-05-24 |
2-(3-amino-5-methylthiolan-3-yl)acetamide 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
2-(3-amino-5-methylthiolan-3-yl)acetamideに関する追加情報
2-(3-Amino-5-Methylthiolan-3-Yl)Acetamide (CAS No. 2141335-74-0)
The compound 2-(3-amino-5-methylthiolan-3-yl)acetamide, identified by the CAS registry number 2141335-74-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thioamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thiolane ring (a five-membered sulfur-containing ring) substituted with an amino group and an acetamide moiety, making it a unique scaffold for further chemical modifications and functionalization.
Recent studies have highlighted the importance of 2-(3-amino-5-methylthiolan-3-yl)acetamide in various biochemical pathways. For instance, researchers have explored its role as a potential inhibitor of specific enzymes involved in metabolic disorders. The presence of the amino group and the acetamide moiety provides this compound with the ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, which are critical for its bioactivity.
In terms of synthesis, the compound can be prepared via a multi-step process involving the reaction of thiourea derivatives with appropriate alkylating agents. The optimization of synthetic routes has been a focus of recent research, aiming to improve yield and purity while reducing production costs. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the preparation process.
The pharmacological evaluation of 2-(3-amino-5-methylthiolan-3-yl)acetamide has revealed promising results in preclinical models. Studies conducted in vitro have demonstrated its ability to modulate key cellular processes, including apoptosis and inflammation. Furthermore, in vivo experiments using animal models have shown that this compound exhibits selective activity against certain pathological conditions without significant toxicity, suggesting its potential as a lead molecule for drug development.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture, ensuring that the compound meets rigorous quality standards required for pharmaceutical applications.
In conclusion, 2-(3-amino-5-methylthiolan-3-Yl)Acetamide (CAS No. 2141335-74-0) represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic purposes. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacological evaluation, positions it as a promising candidate for future drug discovery efforts.
2141335-74-0 (2-(3-amino-5-methylthiolan-3-yl)acetamide) 関連製品
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)
- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)
- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)
- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)



